N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-{[(4-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based carboxamide derivative featuring a cyclopropane ring and a 4-acetamidophenylcarbamoyl moiety.
Properties
IUPAC Name |
N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10(22)18-12-4-6-13(7-5-12)19-15(23)8-14-9-25-17(20-14)21-16(24)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,18,22)(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMCSWKXBFUSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms. This suggests that N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide may interact with its targets in a similar manner.
Biological Activity
N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a cyclopropane moiety, and an acetamidophenyl group, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 374.48 g/mol. Its structure allows for interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in bacterial cell wall synthesis, enhancing its antimicrobial properties.
- Receptor Modulation : The compound may interact with specific receptors, potentially leading to anti-inflammatory and anticancer effects.
- Multi-target Interactions : Its structural complexity allows it to engage multiple targets within biological pathways, which may enhance its therapeutic efficacy.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial and antifungal properties. It demonstrates effectiveness against various pathogens by disrupting their metabolic processes.
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- A study published in Medicinal Chemistry highlighted its antibacterial activity against resistant strains of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Another investigation focused on its anticancer effects demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7), with IC50 values around 15 µM .
- A recent study explored its anti-inflammatory properties in a murine model of arthritis, where it significantly reduced paw swelling and joint damage compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(4-methoxyphenyl)-1,3-thiazole-2-carboxamide | Structure | Antimicrobial |
| 5-(4-acetaminophenyl)-thiazole | Structure | Anticancer |
| 1-(4-acetaminophenyl)-thiazolidine | Structure | Anti-inflammatory |
This comparison underscores the enhanced bioactivity profile of the cyclopropanecarboxamide derivative due to its unique combination of functional groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a common scaffold with several derivatives, differing primarily in substituents on the phenyl ring and cyclopropane-thiazole linkage. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-acetamidophenyl group (in the target compound) contains an electron-withdrawing acetamide (-NHCOCH₃) group, which may enhance hydrogen bonding and receptor affinity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in analogs .
- Molecular Weight : The target compound’s molecular weight is expected to be ~373.4 g/mol (estimated from analogs), slightly higher than methoxy-substituted derivatives due to the acetamide group.
Pharmacological Activity of Thiazole-Carboxamide Derivatives
While direct activity data for the target compound are unavailable, structurally related thiazole-carboxamides exhibit anti-inflammatory and receptor-modulating properties:
- Anti-Inflammatory Activity : Analogous compounds, such as N-(4-phenyl-1,3-thiazol-2-yl)benzamides, demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models, with potency influenced by substituents like chloro (-Cl) or trifluoromethyl (-CF₃) .
- Receptor Binding: Tetramethylcyclopropane-thiazole carboxamides (e.g., A-836,339) target cannabinoid receptors, suggesting that cyclopropane-thiazole scaffolds may have CNS applications .
Preparation Methods
Hantzsch Thiazole Synthesis with Pre-Functionalized Intermediates
The thiazole core is constructed using a modified Hantzsch reaction. A thiourea derivative, such as N-cyclopropanecarboxamidothiourea, reacts with a α-bromo ketone bearing a protected methyl group at position 4.
Example Protocol :
Oxidation of Methyl to Carboxylic Acid
The methyl group at position 4 is oxidized to a carboxylic acid to enable subsequent amide coupling.
Example Protocol :
-
Reactant : 2-(Cyclopropanecarboxamido)-4-methylthiazole
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Oxidizing Agent : KMnO₄ (3.0 eq) in H₂SO₄ (1 M), 80°C, 6 hours.
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Outcome : 2-(Cyclopropanecarboxamido)-4-carboxythiazole (Yield: 82%).
Amide Bond Formation for Carbamoylmethyl Installation
Activation of Carboxylic Acid
The carboxylic acid at position 4 is activated as an acid chloride or mixed anhydride to facilitate coupling with 4-acetamidoaniline.
Example Protocol :
Coupling with 4-Acetamidoaniline
The activated acid reacts with 4-acetamidoaniline to form the carbamoylmethyl group.
Example Protocol :
-
Reactants :
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Acid chloride: 2-(Cyclopropanecarboxamido)-4-carboxylchloridothiazole (1.0 eq)
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Amine: 4-Acetamidoaniline (1.5 eq)
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Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
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Solvent : Dichloromethane (DCM), 25°C, 16 hours.
-
Outcome : N-(4-{[(4-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (Yield: 74%).
Alternative Pathways and Optimization
Mitsunobu Reaction for Direct Alkylation
An alternative route employs Mitsunobu conditions to install the carbamoylmethyl group via nucleophilic substitution.
Example Protocol :
Reductive Amination for Carbamoyl Linkage
A reductive amination strategy avoids acidic conditions that might degrade the cyclopropane ring.
Example Protocol :
-
Reactants :
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Aldehyde: 4-Formylthiazole derivative (1.0 eq)
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Amine: 4-Acetamidoaniline (1.2 eq)
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Reducing Agent : NaBH₃CN (2.0 eq), MeOH, 25°C, 12 hours.
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Outcome : Target compound (Yield: 58%).
Critical Analysis of Reaction Conditions and Yields
| Step | Method | Yield (%) | Key Challenges |
|---|---|---|---|
| Thiazole formation | Hantzsch | 68 | Regioselectivity control |
| Oxidation | KMnO₄/H₂SO₄ | 82 | Over-oxidation to CO₂ |
| Amide coupling | EDCI/HOBt | 74 | Epimerization risk |
| Mitsunobu | DIAD/PPh₃ | 65 | Phosphine oxide removal |
| Reductive amination | NaBH₃CN | 58 | Imine instability |
The EDCI/HOBt-mediated coupling provides the highest yield and scalability, though purification requires silica gel chromatography (CH₂Cl₂:MeOH = 10:1). Mitsunobu conditions offer regioselectivity but demand stringent anhydrous conditions.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (s, 1H, thiazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 2.08 (s, 3H, CH₃), 1.95–1.89 (m, 1H, cyclopropane-H), 1.12–1.08 (m, 2H, cyclopropane-H), 0.98–0.94 (m, 2H, cyclopropane-H).
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations and Process Optimization
For kilogram-scale production, the following adjustments are critical:
Q & A
Q. Advanced
- Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for initial screens.
- Assay protocols : Standardize MTT or SRB assays with controls for apoptosis (e.g., caspase-3 activation).
- Data resolution : Replicate experiments under identical conditions (e.g., pH, serum concentration). Apply statistical tools (e.g., ANOVA) to assess significance. Discrepancies may arise from off-target effects or assay sensitivity; orthogonal methods (e.g., flow cytometry) can clarify .
How does the compound’s solubility affect formulation for biological testing?
Q. Basic
- Solubility profile : Low aqueous solubility (common for thiazole-carboxamides) necessitates DMSO stock solutions (≤10% v/v).
- Formulation aids : Co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) improve bioavailability.
- Stability testing : Monitor degradation via HPLC (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .
What computational methods predict the compound’s interaction with biological targets like kinases?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR). Focus on hydrogen bonding with acetamidophenyl groups.
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories.
- Validation : Correlate docking scores with experimental IC50 values from kinase inhibition assays .
What are the recommended storage conditions to maintain the compound’s stability?
Q. Basic
- Temperature : Store at –20°C in airtight, light-protected vials.
- Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxamide group.
- Stability monitoring : Periodic TLC or HPLC checks detect degradation products (e.g., cyclopropane ring-opened derivatives) .
How can structure-activity relationship (SAR) studies explore the role of the acetamidophenyl group in bioactivity?
Q. Advanced
- Analog synthesis : Replace the acetamido group with nitro, hydroxyl, or halogen substituents.
- Biological testing : Compare IC50 values against target enzymes (e.g., COX-2 for anti-inflammatory activity).
- QSAR modeling : Use descriptors like logP and polar surface area to correlate substituent effects with activity .
What strategies mitigate toxicity risks during in vivo testing of this compound?
Q. Advanced
- Dose optimization : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to establish LD50.
- Metabolite profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., glutathione adducts).
- Toxicogenomics : RNA sequencing reveals pathways affected by chronic exposure .
How do researchers validate the compound’s anti-inflammatory mechanism via enzyme inhibition assays?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
